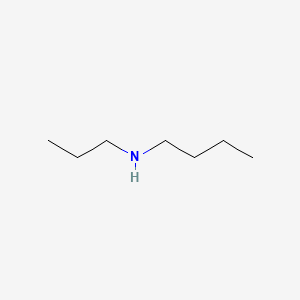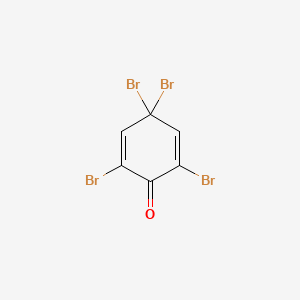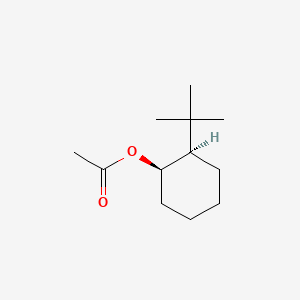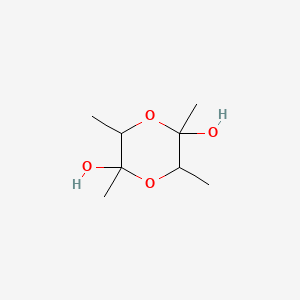
2,3,5,6-四甲基-1,4-二氧杂环己烷-2,5-二醇
描述
The compound of interest, 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol, is not directly synthesized or analyzed in the provided papers. However, related compounds with similar structural features have been studied. For instance, the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene is described, which shares the tetramethyl and dioxane characteristics but differs significantly in its substitution pattern and the inclusion of silicon atoms . Another related compound is 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione, which is similar but instead of having hydroxyl groups, it has ketone functionalities .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the synthesis of tetraphenyl-substituted dioxane derivatives is achieved through the reaction of dilithiotetraphenylbutadiene with dichlorotetramethyldisilane . Another synthesis approach is the condensation of 2-hydroxy-2-methylpropanoic acid in the presence of p-toluenesulfonic acid to prepare 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques. For instance, the constitution of 2,2,5,5-tetraorganyl-1,4-dioxa-2,5-disilacyclohexanes was confirmed by elemental analyses, cryoscopic measurements, mass spectrometry, and NMR-spectroscopic investigations . X-ray diffraction analysis was used to determine the molecular structure of one of the heterocycles . These techniques could similarly be applied to analyze the molecular structure of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol.
Chemical Reactions Analysis
The chemical reactivity of related compounds provides a basis for understanding potential reactions of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol. For example, the tetraphenyl-substituted dioxane derivative is reluctant to react with singlet oxygen but its Si-Si bond is readily oxidized . Another compound, 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, reacts with alcohols and ketoximes to form various heterocyclic compounds . These findings suggest that the reactivity of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol could also be explored with different reagents to synthesize novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. For example, the conformation of the 1,3-dioxane ring in silylethynyl-substituted 2,4,4,6-tetramethyl-1,3-dioxanes was established as chair conformation using NMR and X-ray diffraction . The hydrolysis of 3,3,6,6-tetramethyl-1,4-dioxane-2,5-dione to its corresponding hydroxy acid indicates its chemical behavior in aqueous environments . These studies provide a framework for predicting the behavior of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol under various conditions and could guide the investigation of its physical and chemical properties.
科学研究应用
合成和化学性质
对2,3,5,6-四甲基-1,4-二氧杂环己烷-2,5-二醇的研究主要集中在其合成和化学性质上。例如,Sumi和Kametani(1973年)研究了其同分异构体的合成和构象,利用核磁共振(NMR)光谱学揭示了它们的构型的见解(Sumi & Kametani, 1973)。同样,Zil'berman等人(1983年)探讨了相关化合物的合成,特别关注了制备条件(Zil'berman et al., 1983)。
在化学反应中的应用
该化合物已被研究其在各种化学反应中的作用。例如,Murphy和Adam(1996年)研究了在环己二烯中从3,3-二甲基二氧杂环丁烷形成二醇的过程,考察了分解速率和产物产率(Murphy & Adam, 1996)。这项研究提供了关于涉及二氧杂环己烷衍生物的某些化学反应机制的见解。
在有机化学和材料科学中的应用
在有机化学和材料科学中,该化合物的衍生物已被以各种方式利用。例如,Robinson等人(2006年)使用1,2-二氧杂环己烷的衍生物进行立体选择性糖合成,展示了这些化合物在复杂有机合成中的潜力(Robinson, Taylor, & Tiekink, 2006)。此外,Bayguzina等人(2017年)探讨了在铜催化剂存在下从二醇合成环醚,展示了该化合物在催化过程中的实用性(Bayguzina, Gimaletdinova, & Khusnutdinov, 2017)。
分子结构研究
研究还深入探讨了二氧杂环己烷衍生物的分子结构和构象。Pihlaja等人(1983年)对1,3-二氧杂环丁烷的核磁共振化学位移和扭曲构象进行了研究,提供了有关这些化合物结构方面的宝贵信息(Pihlaja, Kivimaki, Myllyniemi, & Nurmi, 1983)。
属性
IUPAC Name |
2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-5-7(3,9)12-6(2)8(4,10)11-5/h5-6,9-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMGATPNJMFDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C(O1)(C)O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051883 | |
| Record name | 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol | |
CAS RN |
23147-57-1 | |
| Record name | 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23147-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxane-2,5-diol, 2,3,5,6-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023147571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxane-2,5-diol, 2,3,5,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



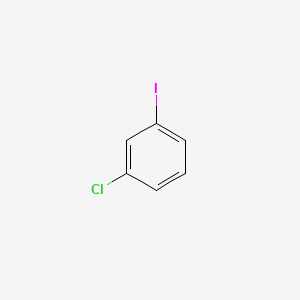
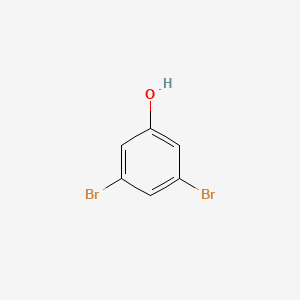
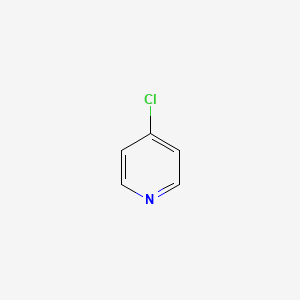
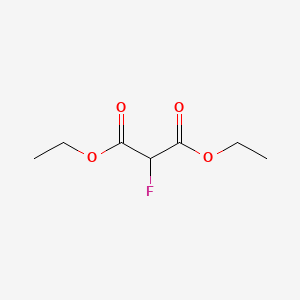
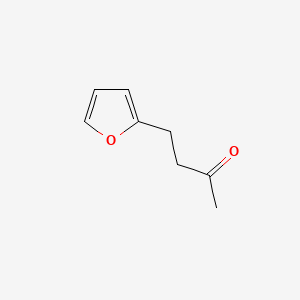

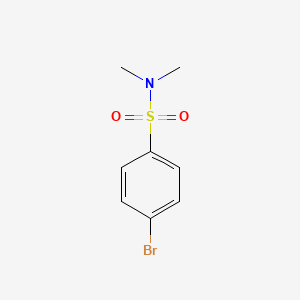
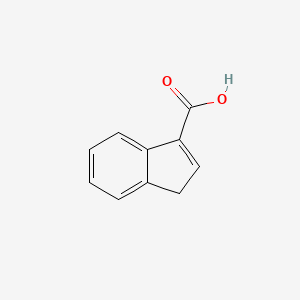
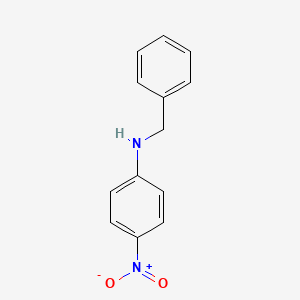
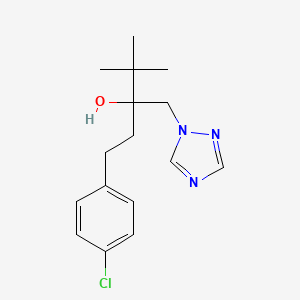
![2-Hydrazinyl-4-methylbenzo[d]thiazole](/img/structure/B1293816.png)
